molecular formula C6H5N3O B1303197 Isoxazolo[5,4-b]pyridin-3-amine CAS No. 92914-74-4

Isoxazolo[5,4-b]pyridin-3-amine

Cat. No. B1303197
CAS RN: 92914-74-4
M. Wt: 135.12 g/mol
InChI Key: NIHLEQFZWNKMEY-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridin-3-amine is a chemical compound with the molecular formula C6H5N3O . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of isoxazolo[5,4-b]pyridines has been achieved through two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . A series of new polycyclic-fused isoxazolo[5,4-b]pyridines were obtained by a one-pot tandem reaction under microwave irradiation in water .


Molecular Structure Analysis

The molecular structure of Isoxazolo[5,4-b]pyridin-3-amine is represented by the InChI code 1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) . The compound has a molecular weight of 135.12 g/mol .


Physical And Chemical Properties Analysis

Isoxazolo[5,4-b]pyridin-3-amine has a molecular weight of 135.12 g/mol . It has a topological polar surface area of 64.9 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 135.043261791 g/mol .

Scientific Research Applications

Chemistry and Pharmacology

  • Isoxazolo[5,4-b]pyridine derivatives are compounds with high biological potential . They are characterized by a wide range of pharmacological activity, including antitumor activity .
  • The synthesis of these compounds is based on heterocyclization methods . One of the methods involves reactions of 5-aminoisoxazoles with 1,3-dielectrophiles . A simple method for the preparation of substituted isoxazolopyridines involves compound 1 and Mannich bases 2 in pyridine under reflux . The resulting products exhibit antitumor activity .
  • The promising nature of this group of compounds is confirmed by the high potential of isoxazolo[5,4-b]pyridines in the field of agrochemistry: many derivatives have pronounced pesticidal activity and are also herbicide antidotes .

Biochemistry

  • A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives synthesized in the laboratory demonstrated promising antifungal properties .
  • The main goal of one study was to investigate their retention behavior in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system and explore the molecular mechanism of HSA-isoxazolone interactions using a quantitative structure–retention relationship (QSRR) approach .
  • The calculated plasma protein binding (PreADMET software) as well as chromatographic lipophilicity (log kw) and phospholipophilicity (CHI IAM) parameters were statistically evaluated in relation to the determined experimental HAS affinities (log kHSA) .
  • The proposed model met the Tropsha et al. criteria R2 > 0.6 and Q2 > 0.5 . These results indicate that the obtained model can be useful in the prediction of an affinity to HSA for isoxazolone derivatives and they can be considered as an attractive alternative to HSA-HPLC experiments .

Drug Discovery

  • Isoxazolo[5,4-b]pyridin-3-amine is a heterocyclic building block used in drug discovery . It’s available for purchase from chemical suppliers, indicating its use in the synthesis of new compounds for biological testing .
  • While specific applications aren’t listed, it’s likely used in the synthesis of novel drug candidates given its structural similarity to biologically active compounds .

Synthesis of Derivatives

  • Isoxazolo[5,4-b]pyridin-3-amine can be used in the synthesis of its derivatives . These derivatives can have various applications in different fields, including medicinal chemistry .
  • For example, one study investigated the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This compound was synthesized using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1), and aniline .

Antifungal Applications

  • Some derivatives of Isoxazolo[5,4-b]pyridin-3-amine have shown promising antifungal properties . The interaction between these derivatives and human serum proteins was investigated using a high-performance liquid chromatography (HSA-HPLC) system .
  • This research could lead to the development of new antifungal drugs .

Heterocyclic Building Blocks

  • Isoxazolo[5,4-b]pyridin-3-amine is used as a heterocyclic building block in drug discovery . It’s available for purchase from chemical suppliers, indicating its use in the synthesis of new compounds for biological testing .

Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives has been reported . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1), and aniline .

Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives

  • Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One derivatives have been synthesized and their interactions with human serum proteins were investigated .

Safety And Hazards

Isoxazolo[5,4-b]pyridin-3-amine should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHLEQFZWNKMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377105
Record name isoxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolo[5,4-b]pyridin-3-amine

CAS RN

92914-74-4
Record name isoxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2]oxazolo[5,4-b]pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Yu, PG Bulger, KM Maloney - Green Chemistry, 2016 - pubs.rsc.org
A highly efficient and green method has been developed for the rapid preparation of highly functionalized isoxazolopyridin-3-amine derivatives in excellent yields. This process has a …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
E Hembre, JV Early, J Odingo, C Shelton… - Frontiers in …, 2021 - frontiersin.org
The identification and development of new anti-tubercular agents are a priority research area. We identified the trifluoromethyl pyrimidinone series of compounds in a whole-cell screen …
Number of citations: 1 www.frontiersin.org
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
A Kozlova, R Frédérick - Expert Opinion on Therapeutic Patents, 2019 - Taylor & Francis
Introduction: Tryptophan-2, 3-dioxygenase (TDO2) is a tryptophan-degrading enzyme constitutively expressed in the liver and to a lesser extend in the brain. Before its link to cancer …

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